molecular formula C24H24ClN7O2 B2762034 N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251678-93-9

N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2762034
CAS No.: 1251678-93-9
M. Wt: 477.95
InChI Key: FDSFTPKMIHHNKK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24ClN7O2 and its molecular weight is 477.95. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as n-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, have been found to be potent and selective ligands for theD4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor D2-like family and plays a crucial role in the brain’s reward system.

Pharmacokinetics

The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSFTPKMIHHNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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